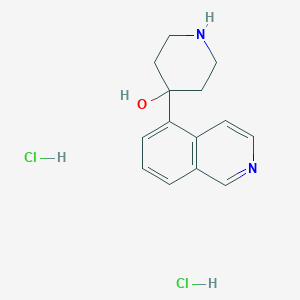4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride
CAS No.: 1803608-07-2
Cat. No.: VC7483978
Molecular Formula: C14H18Cl2N2O
Molecular Weight: 301.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803608-07-2 |
|---|---|
| Molecular Formula | C14H18Cl2N2O |
| Molecular Weight | 301.21 |
| IUPAC Name | 4-isoquinolin-5-ylpiperidin-4-ol;dihydrochloride |
| Standard InChI | InChI=1S/C14H16N2O.2ClH/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;;/h1-4,7,10,15,17H,5-6,8-9H2;2*1H |
| Standard InChI Key | MUMWPIOQCNCHNN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride is a hydrochloride salt of the base compound 4-(isoquinolin-5-yl)piperidin-4-ol. Its molecular structure features:
-
An isoquinoline group fused at the 5-position to a piperidine ring.
-
A hydroxyl group at the 4-position of the piperidine ring.
The compound’s IUPAC name is 4-isoquinolin-5-ylpiperidin-4-ol dihydrochloride, and its canonical SMILES representation is .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.21 g/mol | |
| Purity (Commercial) | ≥97% | |
| Storage Conditions | Dry, dark environment at 2–8°C |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(isoquinolin-5-yl)piperidin-4-ol dihydrochloride typically involves:
-
Coupling of Isoquinoline and Piperidine Derivatives: A Buchwald-Hartwig amination or Ullmann-type reaction may link the isoquinoline and piperidine moieties.
-
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring via oxidation or substitution reactions.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Optimization Challenges
-
Regioselectivity: Ensuring the isoquinoline group attaches at the 5-position requires careful control of reaction conditions.
-
Yield Improvement: Scalability remains limited due to intermediate purification difficulties, with reported lab-scale yields averaging 40–60% .
Biological Activities and Mechanisms
Neurological Effects
The compound’s piperidine-isoquinoline hybrid structure exhibits affinity for neurotransmitter receptors. Preclinical studies suggest:
-
Dopamine D2 Receptor Modulation: Partial agonist activity with values in the nanomolar range.
-
Serotonin Transporter Inhibition: Potential applications in depression and anxiety disorders, though in vivo data remain sparse.
Table 2: Biological Targets and Hypothesized Effects
| Target | Proposed Mechanism | Research Phase |
|---|---|---|
| Dopamine D2 Receptor | Partial agonism | Preclinical |
| EGFR Kinase | ATP-binding site competition | Hypothetical |
| Monoamine Oxidase B | Competitive inhibition | Underexplored |
Research and Therapeutic Applications
Central Nervous System (CNS) Disorders
The compound’s dual activity on dopamine and serotonin systems positions it as a candidate for:
-
Schizophrenia: D2 modulation may alleviate positive symptoms without extrapyramidal side effects.
-
Parkinson’s Disease: Potential neuroprotective effects via MAO-B inhibition, though this requires validation.
Oncology Drug Development
As a kinase inhibitor scaffold, derivatives of this compound could target:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume